molecular formula C19H15FN2O4 B6517903 2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902856-72-8

2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No. B6517903
CAS RN: 902856-72-8
M. Wt: 354.3 g/mol
InChI Key: OFQRGHXHDQPEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a compound of interest in the field of scientific research due to its unique properties. It belongs to the class of chromeno[2,3-d]pyrimidin-4-ones, a group of compounds with a wide range of applications. This compound has been studied for its potential applications in various areas, including medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs. In biochemistry, this compound has been studied for its potential applications in the study of cell signaling pathways and metabolic processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed that this compound binds to the active site of certain enzymes involved in the metabolism of drugs, thereby inhibiting their activity. This inhibition of enzyme activity can lead to changes in the pharmacokinetics and pharmacodynamics of the drug, resulting in altered efficacy and side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one have not been fully characterized. However, it is known that this compound can inhibit the activity of certain enzymes involved in the metabolism of drugs, which can lead to changes in the pharmacokinetics and pharmacodynamics of the drug. Additionally, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one for laboratory experiments include its availability, its stability, and its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs. Additionally, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which can be useful for certain types of experiments. However, the limitations of this compound include its solubility in water, its limited availability, and its potential to cause adverse effects in certain individuals.

Future Directions

The potential future directions for 2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one include further study of its mechanism of action, its potential applications in drug discovery, its use as a lead compound for the development of new drugs, and its potential applications in the study of cell signaling pathways and metabolic processes. Additionally, this compound could be studied for its potential use in the treatment of certain diseases, such as cancer, and its potential use as a therapeutic agent for the treatment of inflammation and oxidative stress. Finally, this compound could be studied for its potential use as a biomarker for the detection of certain diseases.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a multi-step process that involves several reactions. The first step involves the reaction of 3,4-dimethoxyphenol with 4-chloro-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one to form 2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one. This reaction is carried out under acidic conditions, and is catalyzed by an acid such as p-toluenesulfonic acid. Following this, the product is purified by column chromatography and recrystallized.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-fluoro-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(23)13-8-11-7-12(20)4-6-14(11)26-19(13)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQRGHXHDQPEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)F)C(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.